1-(4-Chlorophenyl)-4-methylenepiperidine 1-(4-Chlorophenyl)-4-methylenepiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14022066
InChI: InChI=1S/C12H14ClN/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h2-5H,1,6-9H2
SMILES:
Molecular Formula: C12H14ClN
Molecular Weight: 207.70 g/mol

1-(4-Chlorophenyl)-4-methylenepiperidine

CAS No.:

Cat. No.: VC14022066

Molecular Formula: C12H14ClN

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-4-methylenepiperidine -

Specification

Molecular Formula C12H14ClN
Molecular Weight 207.70 g/mol
IUPAC Name 1-(4-chlorophenyl)-4-methylidenepiperidine
Standard InChI InChI=1S/C12H14ClN/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h2-5H,1,6-9H2
Standard InChI Key XGFOGPJCGFNXTF-UHFFFAOYSA-N
Canonical SMILES C=C1CCN(CC1)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s piperidine core adopts a six-membered ring conformation, with the methylene group (CH2\text{CH}_2) at position 4 introducing rigidity and influencing electron distribution. The para-chlorophenyl moiety attached to the nitrogen at position 1 contributes to lipophilicity, as evidenced by its calculated partition coefficient (logP) of 3.12. This substitution pattern enhances membrane permeability, a critical factor in drug design for CNS targets.

Key spectroscopic identifiers include:

  • InChIKey: XGFOGPJCGFNXTF-UHFFFAOYSA-N

  • Canonical SMILES: C=C1CCN(CC1)C2=CC=C(C=C2)Cl

Physical Properties

PropertyValue
Molecular Weight207.70 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.17 g/cm³ (predicted)
Refractive Index1.56 (estimated)

These properties derive from computational models and analog comparisons, as experimental data remains sparse .

Synthetic Approaches and Optimization

Proposed Synthetic Pathways

While no explicit synthesis protocols for 1-(4-Chlorophenyl)-4-methylenepiperidine are documented in accessible literature, plausible routes can be inferred from related piperidine derivatives. A two-step strategy is theorized:

  • Piperidine Functionalization: Introducing the methylene group via Wittig reaction or Peterson olefination at the 4-position of piperidine.

  • N-Substitution: Coupling the chlorophenyl group using nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination under palladium catalysis.

Reaction conditions would likely involve anhydrous solvents (e.g., tetrahydrofuran or toluene), temperatures ranging from 80–120°C, and catalytic bases such as potassium carbonate . Yield optimization might require careful stoichiometric control of reactants and inert atmosphere maintenance to prevent oxidative degradation.

Challenges in Scalability

Key hurdles include:

  • Regioselectivity: Ensuring exclusive substitution at the para position of the phenyl ring.

  • Steric Hindrance: Managing spatial constraints during N-arylation due to the methylene group’s proximity.

  • Purification: Separating byproducts arising from possible ortho/meta chlorination during aryl halide preparation.

Advanced techniques like high-performance liquid chromatography (HPLC) or recrystallization from ethyl acetate/hexane mixtures may be necessary for isolation .

Comparative Analysis with Structural Analogs

The table below contrasts 1-(4-Chlorophenyl)-4-methylenepiperidine with related compounds:

CompoundStructural VariationBioactivity
1-(3-Chlorophenyl)piperidineChlorine at meta positionReduced CNS penetration
4-MethylenepiperidineAbsence of aryl substituentLower receptor affinity
HaloperidolButyrophenone coreD2 antagonist (antipsychotic)

This comparison highlights the critical role of para-substituted aromatics in optimizing blood-brain barrier traversal and target engagement.

Future Research Directions

Priority Investigations

  • Receptor Binding Assays: Radioligand displacement studies using 3H^{3}\text{H}-spiperone for D2 receptor affinity quantification.

  • Metabolic Stability Profiling: Microsomal incubation assays to assess cytochrome P450-mediated degradation.

  • Behavioral Models: Tail-flick and hot-plate tests in rodents for analgesic efficacy screening.

Computational Modeling Opportunities

Molecular dynamics simulations could map:

  • Binding pose stability in MOR and D2 receptors.

  • Free energy landscapes for substituent modifications.

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